

An In-depth Technical Guide to Trisulfo-Cy3-Alkyne: Properties, Structure, and Applications

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Compound of Interest

Compound Name: *Trisulfo-Cy3-Alkyne*

Cat. No.: *B15553830*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisulfo-Cy3-Alkyne is a highly water-soluble and fluorescent probe belonging to the cyanine dye family. Its core structure features a terminal alkyne group, rendering it an invaluable tool for bioorthogonal labeling and detection through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. The presence of three sulfonate groups significantly enhances its hydrophilicity, making it particularly suitable for labeling biomolecules in aqueous environments without causing aggregation or loss of biological activity. This guide provides a comprehensive overview of the chemical and physical properties of **Trisulfo-Cy3-Alkyne**, its molecular structure, and detailed protocols for its application in labeling proteins and oligonucleotides.

Chemical Structure

The chemical structure of **Trisulfo-Cy3-Alkyne** is characterized by the presence of a Cy3 core, which is a polymethine dye, functionalized with three sulfonate groups and a terminal alkyne for click chemistry applications.

Figure 1. 2D Chemical Structure of **Trisulfo-Cy3-Alkyne**.

Core Chemical and Physical Properties

The key properties of **Trisulfo-Cy3-Alkyne** are summarized in the table below, providing a quick reference for experimental design.

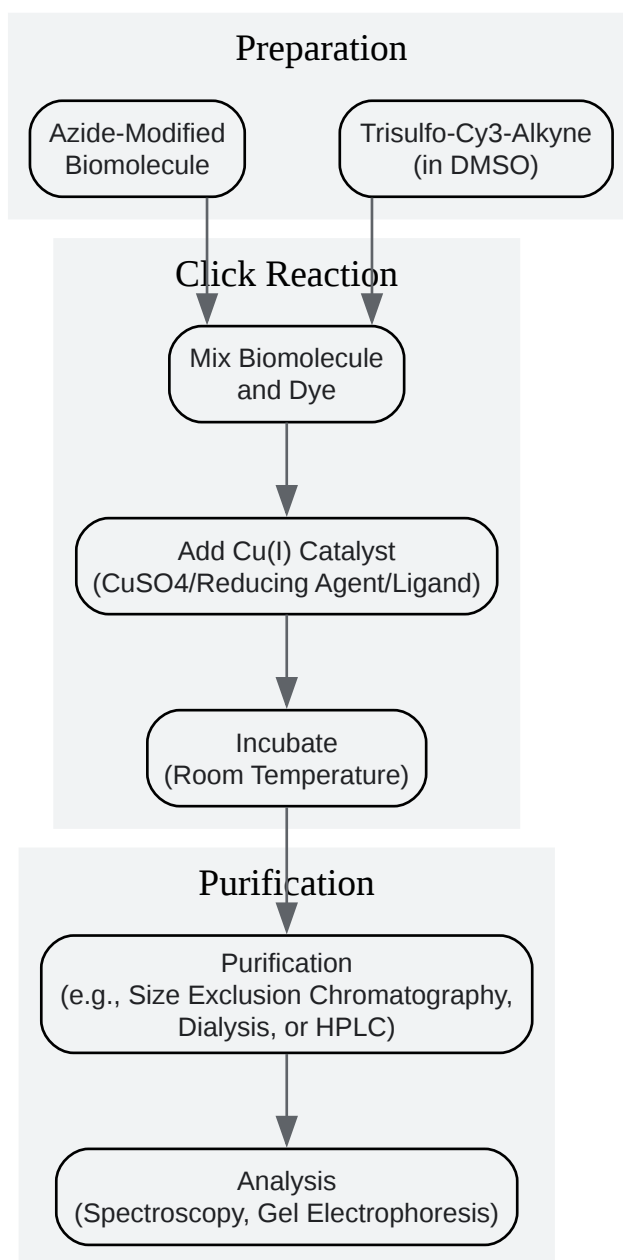
Property	Value	Reference(s)
Molecular Formula	C ₃₅ H ₄₁ N ₃ Na ₂ O ₁₀ S ₃	[1][2]
Molecular Weight	805.9 g/mol	[1][2]
Excitation Maximum (λ _{ex})	~550 nm	[1]
Emission Maximum (λ _{em})	~570 nm	[1]
Molar Extinction Coefficient (ε)	150,000 cm ⁻¹ M ⁻¹ at ~550 nm	[1]
Fluorescence Quantum Yield (Φ)	The quantum yield of Cy3 dyes is generally in the range of 0.1 to 0.4 and is highly dependent on the local environment, such as solvent viscosity and binding to biomolecules. Specific values for the trisulfonated alkyne version are not readily available.	[1]
Solubility	Highly soluble in water and other polar solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).	[1]
Purity	Typically >95% (as determined by HPLC)	[1]
Storage	Store at -20°C, desiccated and protected from light.	[1]

Experimental Protocols

Trisulfo-Cy3-Alkyne is primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to label azide-modified biomolecules. Below are detailed protocols for the labeling of proteins and oligonucleotides.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

The general workflow for a CuAAC reaction involves the preparation of the biomolecule and the dye, followed by the catalyzed reaction and subsequent purification of the labeled conjugate.



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Figure 2. General workflow for labeling with **Trisulfo-Cy3-Alkyne** via CuAAC.

Protocol 1: Labeling of Azide-Modified Proteins

This protocol provides a general guideline for the labeling of a protein containing an azide functional group. The optimal conditions may vary depending on the specific protein.

Materials:

- Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
- **Trisulfo-Cy3-Alkyne**
- Anhydrous Dimethyl sulfoxide (DMSO)
- Copper(II) sulfate (CuSO_4) stock solution (e.g., 50 mM in water)
- Reducing agent stock solution (e.g., 50 mM sodium ascorbate in water, freshly prepared)
- Copper-chelating ligand stock solution (e.g., 50 mM Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA in water)
- Purification column (e.g., desalting column)

Procedure:

- Prepare Reagents:
 - Dissolve **Trisulfo-Cy3-Alkyne** in DMSO to a stock concentration of 10 mM.
 - Prepare fresh sodium ascorbate solution.
- Reaction Setup:
 - In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-10 μM .
 - Add the **Trisulfo-Cy3-Alkyne** stock solution to achieve a final concentration that is in 10- to 100-fold molar excess over the protein.
 - Add the THPTA stock solution to a final concentration of 1 mM.

- Add the CuSO_4 stock solution to a final concentration of 1 mM.
- Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.
- Incubation:
 - Gently mix the reaction components.
 - Incubate the reaction at room temperature for 1-2 hours, protected from light.
- Purification:
 - Remove the excess labeling reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
 - Collect the fractions containing the labeled protein.
- Characterization:
 - Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~550 nm (for the Cy3 dye).

Protocol 2: Labeling of Azide-Modified Oligonucleotides

This protocol is suitable for labeling synthetic oligonucleotides that have been modified to contain an azide group.

Materials:

- Azide-modified oligonucleotide
- **Trisulfo-Cy3-Alkyne**
- Anhydrous Dimethyl sulfoxide (DMSO)
- Copper(II) sulfate (CuSO_4)
- Tris(benzyltriazolylmethyl)amine (TBTA)

- Sodium Ascorbate
- Buffer (e.g., 0.1 M triethylammonium acetate, pH 7.0)
- Purification system (e.g., HPLC or PAGE)

Procedure:

- Prepare Reagents:
 - Dissolve the azide-modified oligonucleotide in nuclease-free water.
 - Prepare a 10 mM stock solution of **Trisulfo-Cy3-Alkyne** in DMSO.
 - Prepare a catalyst premix by combining CuSO₄ and TBTA in a suitable solvent (e.g., DMSO/water).
- Reaction Setup:
 - In a microcentrifuge tube, combine the azide-modified oligonucleotide, buffer, and **Trisulfo-Cy3-Alkyne** solution. A typical molar ratio of dye to oligonucleotide is 2:1 to 5:1.
 - Add the catalyst premix to the reaction mixture.
 - Add a freshly prepared solution of sodium ascorbate to initiate the reaction. The final concentrations are typically in the range of 1-5 mM for the copper catalyst and 5-10 mM for the sodium ascorbate.
- Incubation:
 - Mix the reaction components thoroughly.
 - Incubate at room temperature for 2-4 hours, or overnight, protected from light.
- Purification:
 - Purify the labeled oligonucleotide from excess dye and reaction components using reverse-phase HPLC, ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE).

- Analysis:
 - Confirm the successful labeling by UV-Vis spectroscopy, looking for the characteristic absorbance peaks of the oligonucleotide (260 nm) and the Cy3 dye (~550 nm).
 - Mass spectrometry can be used to confirm the exact mass of the labeled product.

Applications in Research and Development

The bright fluorescence and excellent water solubility of **Trisulfo-Cy3-Alkyne** make it a versatile tool for a wide range of applications in life sciences and drug development, including:

- Fluorescence Microscopy: Covalently labeling proteins, nucleic acids, or other biomolecules for visualization in fixed or live cells.
- Flow Cytometry: Detecting and quantifying labeled cells or subcellular components.
- Förster Resonance Energy Transfer (FRET): Serving as a donor or acceptor fluorophore in FRET-based assays to study molecular interactions and conformational changes.
- In Vitro and In Vivo Imaging: The hydrophilic nature of the dye is advantageous for in vivo studies, reducing non-specific binding and improving biodistribution.
- Drug Discovery: Labeling drug candidates or target molecules to study their localization, trafficking, and binding kinetics.

Conclusion

Trisulfo-Cy3-Alkyne is a robust and versatile fluorescent probe for the specific labeling of biomolecules through click chemistry. Its superior water solubility, combined with the bright and stable fluorescence of the Cy3 core, makes it an excellent choice for a multitude of applications in biological research and drug development. The provided protocols offer a starting point for the successful implementation of this powerful labeling reagent in your experimental workflows.

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References

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